![molecular formula C8H8ClF2NO2 B2601040 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride CAS No. 2197057-00-2](/img/structure/B2601040.png)
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride
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Overview
Description
“2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride” consists of a pyridine ring with a difluoromethyl group at the 5-position and an acetic acid group at the 2-position .Scientific Research Applications
Chemical Synthesis and Material Science
- Crystal Structure Analysis : The crystal structures of compounds related to 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride have been studied, revealing intricate networks of hydrogen bonds and weak π–π interactions, which are crucial for understanding their chemical properties and potential applications in material science (Park et al., 2016).
- Synthesis of Alkylpyridines : The compound has been utilized in synthetic chemistry for the production of various alkylpyridines, indicating its versatility in organic synthesis and the potential for creating novel chemical entities (Cavill et al., 1960).
- Magnetic Properties of Hydrochloride Crystals : Research into hydrochloride crystals based on related compounds has explored their magnetic properties, suggesting potential applications in materials science, particularly in the development of materials with specific magnetic behaviors (Yong et al., 2013).
Photophysical Properties
- Highly Luminescent Heterocyclic Compounds : Studies on substituted pyridylthiazoles, which are closely related to the compound of interest, have explored their absorption, fluorescence, and fluorescence excitation spectra, demonstrating their high luminescence and potential as metal sensors and laser dyes (Grummt et al., 2007).
Catalytic Applications
- Catalytic Performance in Organic Reactions : The compound has shown promise in catalyzing the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, indicating its potential use as a catalyst in environmentally friendly chemical processes (Xie et al., 2014).
Corrosion Inhibition
- Steel Corrosion Inhibition : Related compounds have been investigated for their effectiveness in inhibiting the corrosion of steel in acidic environments, suggesting the potential of 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride derivatives in corrosion protection applications (Bouklah et al., 2005).
Mechanism of Action
Mode of Action
Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines and their derivatives have been found to have diverse biological activities .
properties
IUPAC Name |
2-[5-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-1-2-6(11-4-5)3-7(12)13;/h1-2,4,8H,3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIJOOOKPDUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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